molecular formula C14H21N B13259209 N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline

N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline

Cat. No.: B13259209
M. Wt: 203.32 g/mol
InChI Key: OFXZRFPQIWYEDA-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline is a chemical compound of interest in organic and medicinal chemistry research. This aniline derivative features a cyclopropylethyl group on the nitrogen atom and an isopropyl substituent at the para position of the benzene ring. This specific molecular architecture, incorporating sterically distinct and conformationally restricted groups, makes it a potentially valuable intermediate for chemical synthesis . Compounds within this class are frequently explored as building blocks for the development of more complex molecules, including potential pharmaceuticals and agrochemicals . For instance, aniline derivatives with cyclopropylethyl moieties have been investigated in the context of synthesizing novel compounds with biological activity . The structural motifs present in this molecule are common in the search for new active ingredients, though the specific applications for this compound are subject to ongoing research . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-4-propan-2-ylaniline

InChI

InChI=1S/C14H21N/c1-10(2)12-6-8-14(9-7-12)15-11(3)13-4-5-13/h6-11,13,15H,4-5H2,1-3H3

InChI Key

OFXZRFPQIWYEDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(C)C2CC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Route

Description:

This method involves reacting 4-isopropylaniline with 1-cyclopropylethyl halides (e.g., bromide or chloride) under basic conditions to form the N-substituted aniline.

Typical Reaction Conditions:

Parameter Details
Starting Materials 4-Isopropylaniline, 1-cyclopropylethyl bromide or chloride
Base Sodium hydride, potassium carbonate, or similar bases
Solvent Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature 80–100 °C
Reaction Time Several hours (typically 6–24 h)

Mechanism:

  • The amine nitrogen of 4-isopropylaniline acts as a nucleophile.
  • It attacks the electrophilic carbon of the alkyl halide.
  • Halide displacement occurs, yielding the N-(1-cyclopropylethyl) substituted product.

Advantages:

  • Straightforward reaction setup.
  • Commercial availability of starting materials.
  • Moderate to good yields depending on conditions.

Disadvantages:

  • Possible side reactions such as over-alkylation.
  • Requires careful control of stoichiometry and reaction conditions to minimize by-products.

One-Pot Catalytic Hydrogenation (Reductive Amination) Route

Description:

This advanced method uses a "one-pot" catalytic hydrogenation approach where a nitro-substituted precursor (compound II) and cyclopropylaldehyde undergo simultaneous nitro reduction and amino alkylation under acidic conditions with a catalyst.

Reaction Scheme:

$$
\text{Compound II (nitro-substituted aniline)} + \text{cyclopropylaldehyde} \xrightarrow[\text{acid, catalyst}]{\text{H}_2, 30-150^\circ C, 0.2-5.0 \text{MPa}} \text{N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline}
$$

Key Parameters:

Parameter Range/Value
Molar ratio (Compound II : aldehyde) 1 : 0.5–3.0
Mass ratio (Compound II : acid) 1 : 0.01–0.6
Mass ratio (Compound II : catalyst) 1 : 0.001–0.05
Mass ratio (Compound II : solvent) 1 : 2–10
Temperature 30–150 °C
Hydrogen pressure 0.2–5.0 MPa (preferably 1.0–3.0 MPa)
Reaction time 8–20 hours

Catalysts and Acids:

  • Common catalysts include palladium or platinum supported on carbon.
  • Acids such as trifluoroacetic acid or other suitable acids facilitate the reaction.

Advantages:

  • Combines nitro reduction and N-alkylation in a single step.
  • Reduces post-reaction purification steps.
  • Produces high yields with fewer impurities.
  • Cost-effective and suitable for industrial scale.
  • Cleaner production with simpler operation.

Disadvantages:

  • Requires hydrogenation equipment and pressure control.
  • Catalyst recovery and reuse may be necessary for cost efficiency.

Comparative Data Table of Preparation Methods

Feature Nucleophilic Substitution One-Pot Catalytic Hydrogenation (Reductive Amination)
Starting Materials 4-Isopropylaniline, 1-cyclopropylethyl halide Nitro-substituted aniline precursor, cyclopropylaldehyde
Reaction Type Nucleophilic substitution Catalytic hydrogenation with reductive amination
Reaction Conditions Base, aprotic solvent, 80–100 °C Acidic medium, catalyst, 30–150 °C, H₂ pressure 0.2–5 MPa
Reaction Time Several hours (6–24 h) 8–20 hours
Yield Moderate to good High
Purity of Product Requires purification High purity with simple post-treatment
Industrial Suitability Moderate High
Cost Moderate (depends on halide availability) Low (due to one-pot process and fewer reagents)
Environmental Impact Moderate (organic solvents and bases) Cleaner (less waste, fewer by-products)

Research and Industrial Implications

The one-pot catalytic hydrogenation method is the most advanced and industrially viable approach for synthesizing this compound. It offers a streamlined process with fewer impurities and higher yields, reducing both operational costs and environmental impact. This method has been patented and demonstrated to be scalable for commercial production.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aniline ring reacts with electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline is used in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound in the development of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The cyclopropyl and isopropyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs of Para-Substituted Anilines

The following table summarizes key analogs with para-substituted groups and nitrogen-bound alkyl/aryl chains:

Compound Name Substituents (Para) N-Substituent Molecular Formula CAS No. Key Properties/Applications
N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline Isopropyl (C₃H₇) 1-Cyclopropylethyl C₁₄H₂₀N Not provided Inferred high lipophilicity, potential pharmaceutical intermediate
N,N-Di(propan-2-yl)aniline None Two isopropyl groups C₁₂H₁₉N 4107-98-6 Used in organic synthesis; moderate toxicity
4-Fluoro-N-(propan-2-yl)aniline Fluoro (F) Isopropyl C₉H₁₂FN Not provided Electron-withdrawing F enhances reactivity; precursor for fluorinated drugs
4-Bromo-N-isopropylaniline Bromo (Br) Isopropyl C₉H₁₂BrN Not provided Heavy atom effect useful in crystallography; halogenated intermediates

Key Observations :

  • Electronic Effects : The para-isopropyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., F, Br) in analogs like 4-fluoro-N-isopropylaniline and 4-bromo-N-isopropylaniline. This difference influences reactivity in electrophilic substitution reactions .

Cyclopropane-Containing Analogs

Compounds with cyclopropyl groups exhibit unique conformational constraints:

Compound Name Cyclopropyl Position Key Findings Reference
4-Cyclopropylaniline hydrochloride Para position Enhanced stability due to aromatic-cyclopropyl conjugation; used in crystallography
N-(2,5-Dimethylhexan-2-yl)-4-isopropylaniline N-substituent IR data (2955 cm⁻¹: C-H stretch; 1614 cm⁻¹: aromatic C=C) suggest similarities to target compound’s spectroscopic profile

Comparison :

  • The target compound’s cyclopropylethyl group may exhibit distinct NMR shifts (e.g., upfield-shifted protons due to ring current effects) compared to non-cyclopropyl analogs.

Biological Activity

N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline is a novel organic compound with the molecular formula C₁₄H₂₁N. Its unique structure, characterized by a cyclopropyl group attached to an ethyl chain and linked to an aniline ring with a propan-2-yl substituent, contributes significantly to its biological activity. This article explores the compound's interactions with biological macromolecules, its pharmacological effects, and relevant case studies.

Structural Characteristics

The structural features of this compound enhance its binding affinity and specificity towards various molecular targets. The presence of the cyclopropyl and isopropyl groups allows for unique steric interactions, which can modulate biochemical pathways influencing physiological processes.

This compound primarily interacts with specific enzymes and receptors, affecting their activity. Molecular docking studies have indicated that the compound binds effectively to various biological targets, which may include:

  • Enzymes : Inhibition or activation of enzyme activity can lead to altered metabolic pathways.
  • Receptors : Modulation of receptor activity can influence signal transduction pathways.

These interactions are crucial for understanding the pharmacodynamics of the compound and potential side effects.

Pharmacological Effects

Research has demonstrated that this compound exhibits various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds in this class can exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, which are beneficial in preventing oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameMolecular FormulaUnique Features
N-(1-Cyclobutylethyl)-4-(propan-2-yl)anilineC₁₄H₂₁NContains a cyclobutyl group instead of cyclopropyl
N-(1-Methylcyclopropylethyl)-4-(propan-2-yl)anilineC₁₄H₂₁NIncorporates a methyl group on the cyclopropane
N-(1-Cyclohexylethyl)-4-(propan-2-yl)anilineC₁₅H₂₃NFeatures a cyclohexane ring, affecting sterics

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound through various experimental approaches:

  • In Vitro Studies : These studies assessed the compound's effect on specific enzyme activities and receptor binding affinities. Results indicated significant modulation of enzyme kinetics, suggesting therapeutic potential in metabolic disorders.
  • Molecular Docking Simulations : Computational studies provided insights into the binding modes and affinities of this compound with target proteins. These simulations highlighted the importance of steric factors in enhancing selectivity.
  • Pharmacokinetic Evaluations : Investigations into absorption, distribution, metabolism, and excretion (ADME) characteristics revealed promising profiles that support further development as a therapeutic agent.

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